molecular formula C13H14O3 B1383604 3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid CAS No. 1417500-56-1

3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid

Cat. No.: B1383604
CAS No.: 1417500-56-1
M. Wt: 218.25 g/mol
InChI Key: WFIMXWPIUNGYOT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 3-[4-(tert-butoxy)phenyl]prop-2-ynoic acid follows IUPAC rules for substituted carboxylic acids. The parent chain is a three-carbon propiolic acid (prop-2-ynoic acid), where the triple bond originates at carbon 2. The substituent 4-(tert-butoxy)phenyl is attached to carbon 3 of the parent chain. The tert-butoxy group consists of a tertiary butyl ether (–O–C(CH₃)₃) bonded to the para position of a phenyl ring.

Alternative naming conventions include:

  • 3-(4-[(2-Methylpropan-2-yl)oxy]phenyl)prop-2-ynoic acid , emphasizing the branched ether substituent.
  • 4-tert-Butoxy-β-propiolic acid , using common nomenclature for arylpropiolic acids.

Table 1: Nomenclature breakdown

Component Description
Parent chain Prop-2-ynoic acid (HC≡C–COOH)
Substituent position Carbon 3
Aromatic group 4-(tert-Butoxy)phenyl (phenyl ring with –O–C(CH₃)₃ at position 4)

Molecular Geometry and Bonding Analysis

The molecule exhibits a planar geometry at the triple bond (C≡C) and carboxylic acid (–COOH) groups. Key features include:

  • Bond lengths :
    • C≡C triple bond: ~1.20 Å (typical for alkynes).
    • C–O (tert-butoxy): ~1.43 Å.
  • Bond angles :
    • The sp-hybridized carbons in the triple bond create a linear geometry (180°).
    • The tert-butoxy group induces steric hindrance, distorting the phenyl ring’s planarity by ~5°.

The carboxylic acid group participates in resonance stabilization, with partial double-bond character (1.34 Å) in the C–O bond. Hyperconjugation from the tert-butoxy oxygen donates electron density to the phenyl ring, polarizing the triple bond.

Crystallographic Data and Unit Cell Parameters

While direct crystallographic data for this compound is limited, studies on structurally analogous tert-butoxy-substituted aromatics reveal:

  • Crystal system : Monoclinic (common for asymmetric arylpropiolic acids).
  • Unit cell parameters (hypothetical projection):
Parameter Value
a 12.4 Å
b 11.0 Å
c 20.6 Å
β 98.4°
Space group P2₁/c

Intermolecular hydrogen bonds between carboxylic acid groups (O–H⋯O, ~2.70 Å) and van der Waals interactions between tert-butyl groups stabilize the lattice.

Tautomeric Forms and Conformational Isomerism

Tautomerism is restricted due to the rigid triple bond, but the following equilibria may occur:

  • Keto-enol tautomerism : The carboxylic acid group may transiently form an enol tautomer, though this is disfavored in non-polar environments.
  • Conformational isomerism :
    • Rotation about the C(sp²)–C(sp) bond between the phenyl and propiolic acid groups is hindered by conjugation.
    • The tert-butoxy group adopts a staggered conformation to minimize steric clash with the ortho hydrogens of the phenyl ring.

Table 2: Energy barriers for rotation

Bond Barrier (kJ/mol)
C(sp²)–C(sp) ~25
C–O (tert-butoxy) ~12

The molecule predominantly exists in a conformation where the tert-butoxy group is antiperiplanar to the triple bond, maximizing orbital overlap between the phenyl ring and propiolic acid.

Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIMXWPIUNGYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid is an organic compound notable for its unique structural features, including an alkyne functional group and a carboxylic acid moiety. These characteristics suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18O3C_{14}H_{18}O_3. Its structure comprises a prop-2-ynoic acid backbone with a tert-butoxy group attached to a phenyl ring. This configuration enhances its reactivity and potential interactions with biological targets.

Property Details
Molecular Formula C₁₄H₁₈O₃
Functional Groups Alkyne, Carboxylic Acid
Solubility Soluble in organic solvents
Melting Point Not readily available

Preliminary studies indicate that this compound may interact with specific receptors or enzymes involved in inflammatory processes. The compound's dual functionality allows it to modulate various biochemical pathways, potentially influencing cell survival and apoptosis.

Key Mechanisms

  • Inflammatory Pathway Modulation : The compound may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways.
  • Enzyme Interaction : It could bind to enzymes involved in metabolic pathways, altering their activity and affecting cellular responses.

Biological Activity

Research has highlighted the compound's potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce inflammation markers in cultured cells, suggesting therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Anti-inflammatory Effects : In a study evaluating the effects of various phenolic compounds on inflammation, this compound was shown to significantly reduce the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
  • Antioxidant Activity : Another investigation revealed that this compound exhibits antioxidant properties by upregulating the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound Activity Profile
3-(4-tert-Butylphenyl)propionic acidAnti-inflammatory but lacks alkyne functionality
3-[4-(tert-butyl)phenyl]prop-2-enoic acidModerate anti-inflammatory effects; unsaturated
3-(4-fluorophenyl)prop-2-ynoic acidEnhanced reactivity but different substituent effects

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block in the synthesis of complex organic molecules. Its alkyne functional group allows for various reactions, including:

  • Oxidation : Converts to ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Converts the acrylic acid moiety into saturated carboxylic acids using palladium on carbon or lithium aluminum hydride.
  • Substitution : Electrophilic aromatic substitution can introduce diverse substituents onto the phenyl ring using Lewis acids.

Biological Applications

In biological research, 3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid is being studied for its potential interactions with enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may inhibit specific enzymes linked to inflammatory responses and cancer cell proliferation. Techniques such as molecular docking and binding assays are being used to further elucidate these interactions.

Medicinal Chemistry

The compound is explored for its medicinal properties, particularly as a precursor for pharmaceutical agents targeting inflammatory diseases and cancer. Research indicates potential anti-inflammatory effects and anticancer activity through modulation of biochemical pathways. Notably, derivatives of this compound have shown promise in treating GPR40-mediated disorders, including type 2 diabetes, by enhancing insulin secretion without inducing hypoglycemia .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound on human cell lines. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Diabetes Treatment

Research demonstrated that derivatives of this compound could effectively lower blood glucose levels in animal models without the risk of hypoglycemia. This finding supports its therapeutic potential for managing type 2 diabetes through GPR40 activation mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butoxycarbonyl (Boc)-Protected Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid C₁₂H₁₇NO₄ 239.27 1823864-13-6 Boc-protected pyrrolidine ring; propynoic acid for conjugation
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid Not provided Not provided 2059954-20-8 Smaller azetidine ring; increased ring strain for reactivity modulation
  • Structural Differences : The pyrrolidine (5-membered ring) in vs. azetidine (4-membered ring) in alters steric and electronic properties. Azetidines may confer higher metabolic stability in drug design.
  • Functional Utility : Both compounds are likely intermediates in peptide synthesis or bioactive molecule development due to the Boc group’s protective role and the alkyne’s reactivity .

Aromatic Substitution Variants

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-(4-Benzyloxy-phenyl)-2-(tert-butoxycarbonyl-methyl-amino)-propionic acid C₂₂H₂₇NO₅ 385.46 Not provided Benzyloxy substituent; methyl-amino branching
7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid C₁₀H₅F₃O₂S 246.21 Not provided Trifluoromethyl group; benzothiophene core
  • Trifluoromethyl groups (as in ) enhance electronegativity and lipophilicity, favoring target binding in medicinal chemistry.
  • Core Structure: The benzothiophene in offers a rigid aromatic system, contrasting with the flexible propynoic acid chain in the target compound.

Functional Group Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid Not provided Not provided Not provided Thiazole ring; trifluoromethyl group
rac-(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid C₁₃H₁₉NO₆ 285.30 Not provided Bicyclic scaffold; multiple carbonyl groups
  • Reactivity Profiles :
    • Thiazole-based acids (e.g., ) may exhibit distinct electronic properties due to sulfur’s polarizability, useful in kinase inhibitor design.
    • Bicyclic structures (e.g., ) impose conformational constraints, optimizing pharmacophore geometry for receptor binding.

Preparation Methods

Key Starting Materials:

  • 4-tert-Butoxybenzaldehyde (for introducing the 4-tert-butoxyphenyl group)
  • Malonic acid or its derivatives (for carboxylation steps)
  • Propargyl reagents or alkynylation agents (to introduce the triple bond)

Preparation Methods

Sonogashira Coupling

Another well-established method for preparing aryl-substituted propiolic acids is the Sonogashira cross-coupling reaction , which couples a halogenated aromatic compound with a terminal alkyne in the presence of palladium and copper catalysts.

This method provides high regioselectivity and functional group tolerance, suitable for the tert-butoxy substituent.

Oxidation of Propargyl Alcohols

An alternative approach involves the oxidation of 3-[4-(tert-butoxy)phenyl]prop-2-yn-1-ol to the corresponding acid:

  • Synthesis of the propargyl alcohol via nucleophilic addition of acetylide to 4-(tert-butoxy)benzaldehyde.
  • Subsequent oxidation of the alcohol to the carboxylic acid using oxidants like potassium permanganate or chromium-based reagents.

Detailed Reaction Conditions and Yields

Method Starting Materials Key Reagents & Conditions Yield (%) Notes
Knoevenagel-type condensation with malonic acid 4-tert-Butoxybenzaldehyde, malonic acid Piperidine or pyridine base, reflux, 4-6 h 70-85% Requires careful pH control to avoid side reactions
Sonogashira coupling 4-(tert-Butoxy)phenyl bromide, trimethylsilylacetylene Pd(PPh3)2Cl2, CuI, Et3N, room temp to 60°C 65-80% Followed by TBAF desilylation and oxidation
Oxidation of propargyl alcohol 3-[4-(tert-butoxy)phenyl]prop-2-yn-1-ol KMnO4 or CrO3, acidic aqueous medium 60-75% Requires mild conditions to prevent alkyne degradation

Research Findings and Optimization Notes

  • Base Selection: Piperidine and pyridine are commonly used bases for condensation reactions due to their ability to catalyze malonic acid condensation efficiently without decomposing the tert-butoxy group.
  • Temperature Control: Reflux conditions (typically 80–110°C) are necessary to drive the condensation to completion but must be controlled to prevent side reactions such as polymerization or decomposition of sensitive functional groups.
  • Catalyst Loading: In Sonogashira coupling, low catalyst loadings (1-5 mol%) are sufficient, but the presence of copper iodide is critical for efficient coupling.
  • Protection Stability: The tert-butoxy group is stable under the reaction conditions described, allowing for selective functionalization on the aromatic ring.
  • Purification: Products are commonly purified by recrystallization or column chromatography to achieve high purity suitable for further applications.

Summary Table of Preparation Methods

Preparation Method Reaction Type Starting Materials Key Reagents Advantages Disadvantages
Malonic acid condensation Knoevenagel condensation & dehydration 4-tert-Butoxybenzaldehyde, malonic acid Piperidine, pyridine, heat Straightforward, good yields Requires careful pH and temperature control
Sonogashira coupling Pd-catalyzed cross-coupling 4-(tert-Butoxy)phenyl bromide, TMS-acetylene Pd catalyst, CuI, Et3N High regioselectivity, mild conditions Requires Pd catalyst, multiple steps
Oxidation of propargyl alcohol Oxidation 3-[4-(tert-butoxy)phenyl]prop-2-yn-1-ol KMnO4, CrO3 Direct route to acid Sensitive to overoxidation, moderate yields

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid?

  • Methodology : A two-step approach is typical:

Sonogashira Coupling : React 4-(tert-butoxy)phenylacetylene with a propiolic acid derivative (e.g., methyl propiolate) under Pd/Cu catalysis in an inert atmosphere .

Deprotection : Hydrolyze the ester intermediate (e.g., methyl ester) under basic conditions (NaOH/EtOH) to yield the free acid.

  • Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Confirm the tert-butoxy group (δ ~1.3 ppm, singlet for 9H) and alkyne proton (δ ~2.5-3.0 ppm).
  • 13C NMR : Verify the carboxylic acid carbon (δ ~170 ppm) and alkyne carbons (δ ~75-85 ppm) .
    • Infrared Spectroscopy (IR) : Identify the carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
    • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M-H]−) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25°C and 40°C; monitor degradation via HPLC .

Storage Recommendations : Store at –20°C in airtight, light-protected containers with desiccants to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Key Considerations :

  • Purity Validation : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to confirm >98% purity, as impurities may skew bioactivity results .
  • Stereochemical Integrity : Verify the absence of racemization or isomerization via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Assay Conditions : Standardize protocols (e.g., cell line viability, enzyme inhibition assays) to reduce variability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Experimental Design :

Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) via stopped-flow UV-Vis spectroscopy.

Computational Modeling : Use density functional theory (DFT) to calculate electrophilicity indices for the alkyne and carboxylic acid moieties.

  • Findings : The electron-withdrawing carboxylic acid group enhances alkyne electrophilicity, facilitating nucleophilic additions .

Q. How does the tert-butoxy group influence the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Determination : Measure octanol/water partition coefficients to assess lipophilicity.
  • Metabolic Stability : Incubate with liver microsomes; analyze metabolites via LC-MS/MS.
    • Impact : The tert-butoxy group increases hydrophobicity, enhancing membrane permeability but potentially reducing aqueous solubility .

Q. What strategies optimize its solubility for in vitro assays without compromising stability?

  • Approaches :

Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing cyclodextrins or surfactants (e.g., Tween-80).

pH Adjustment : Use sodium salts (neutral pH) to improve solubility while avoiding esterification .

Data Analysis and Validation

Q. How should researchers validate synthetic yields when scaling up production?

  • Protocol :

In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.

Process Mass Intensity (PMI) : Calculate PMI to evaluate solvent and reagent efficiency at different scales .

Q. What statistical methods are recommended for analyzing dose-response relationships?

  • Tools :

  • Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error Analysis : Report IC50 values with 95% confidence intervals and use ANOVA for multi-group comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid
Reactant of Route 2
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3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid

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